1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl precursor reacts with the piperidine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of diseases, such as cancer, due to its ability to modulate specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23ClN2O3S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H23ClN2O3S/c24-21-8-5-17(6-9-21)16-30(28,29)26-13-11-19(12-14-26)23(27)25-22-10-7-18-3-1-2-4-20(18)15-22/h1-10,15,19H,11-14,16H2,(H,25,27) |
InChI Key |
BOTBDJXLWQMVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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